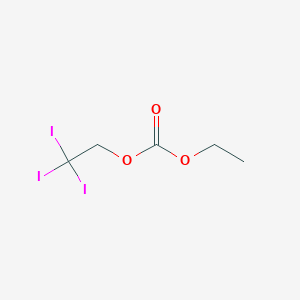![molecular formula C10H12N2 B12556387 1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine CAS No. 143285-70-5](/img/structure/B12556387.png)
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a seven-membered ring fused with a diazepine ring, which contains two nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine can be synthesized through several methods. One common approach involves the reaction of benzo[b]cyclohepta[e][1,4]oxazine with α,γ-diamines. This reaction typically requires specific conditions, such as the presence of a solvent and controlled temperature . Another method involves the annulation of the diazepine ring to the pyrrole fragment, which can be achieved through various synthetic routes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by utilizing automated systems and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine include:
Pyrrolo[1,2-x][1,4]diazepines: These compounds have a similar diazepine ring structure but are fused with a pyrrole ring.
1,4-Benzodiazepines: These compounds have a benzene ring fused with a diazepine ring and are widely used in medicinal chemistry.
Tetrahydrobenzo[b]azepines: These compounds have a similar seven-membered ring structure and are used in various medicinal applications.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two nitrogen atoms in the diazepine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
143285-70-5 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,6-diazabicyclo[5.5.0]dodeca-1,7,9,11-tetraene |
InChI |
InChI=1S/C10H12N2/c1-2-5-9-10(6-3-1)12-8-4-7-11-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
RQWMDIWANWEPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=CC2=NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)
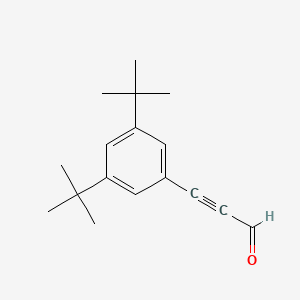
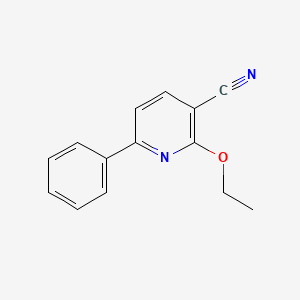

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)
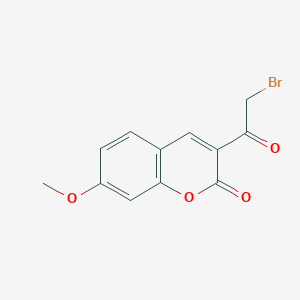
![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
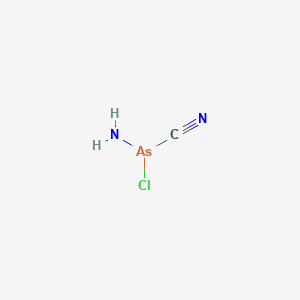
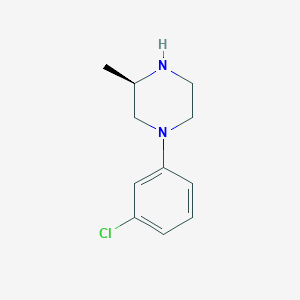

![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
